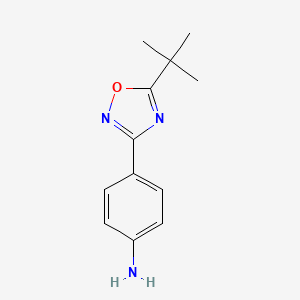

4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)aniline

説明

4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)aniline (compound 1) is a synthetic small molecule featuring a 1,2,4-oxadiazole core substituted with a tert-butyl group at position 3 and a para-aminophenyl group at position 5 of the heterocycle. This compound has garnered attention due to its structural similarity to natural products containing 1,2,4-oxadiazoles, such as quisqualic acid and phidianidines A/B .

Synthesis:

Compound 1 is synthesized via two one-pot routes:

- Amidoxime route: Reacting tert-butylamidoxime with 4-aminobenzoic acid activated by carbonyldiimidazole (CDI), followed by cyclodehydration at 120°C .

- 1,3-Dipolar cycloaddition route: Utilizing nitrile oxides and nitriles under thermal conditions .

The structure is confirmed by X-ray crystallography, revealing hydrogen-bonded ribbons in the crystal lattice .

Applications:

Compound 1 serves as a precursor for antitumor agents. Its derivatives, such as 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrrole-2,5-dione (compound 7), exhibit potent antitumor activity with a mean IC50 of 9.4 µM across 11 cancer cell lines .

特性

IUPAC Name |

4-(5-tert-butyl-1,2,4-oxadiazol-3-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-12(2,3)11-14-10(15-16-11)8-4-6-9(13)7-5-8/h4-7H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZTPLJDEDDWRFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NO1)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)aniline can be achieved through several routes. One common method involves the reaction of tert-butylamidoxime with 4-aminobenzoic acid or 4-nitrobenzonitrile in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) in dimethylformamide (DMF) . This reaction proceeds via a 1,3-dipolar cycloaddition mechanism, forming the oxadiazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

化学反応の分析

4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The aniline group allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions.

科学的研究の応用

Synthesis and Preparation

4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)aniline can be synthesized through different methods, including the reaction of tert-butylamidoxime with 4-aminobenzoic acid or 4-nitrobenzonitrile, using catalysts like p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) in dimethylformamide (DMF). A one-pot synthesis from tert-butylamidoxime and 4-aminobenzoic acid also yields 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline .

Scientific Research Applications

4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)aniline has a wide range of applications in scientific research:

- Chemistry: It serves as a building block in synthesizing complex molecules, including natural product analogs and bioisosteres.

- Biology: The compound exhibits moderate activity against various cancer cell lines, making it a candidate for anticancer research.

- Industry: It is used in developing materials like polymer light-emitting diodes (PLEDs) to enhance device efficiency.

Chemical Reactions

This compound undergoes several chemical reactions:

- Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

- Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

- Substitution: The aniline group allows electrophilic aromatic substitution reactions, where substituents can be introduced onto the aromatic ring. Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions.

Anticancer Properties

Research indicates that 4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)aniline exhibits moderate anticancer activity and has been tested against various cancer cell lines with promising results.

IC50 Values

The compound has varying degrees of cytotoxicity across different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Human Colon Adenocarcinoma (HT-29) | 92.4 |

| Human Gastric Carcinoma (GXF 251) | 75.6 |

| Human Lung Adenocarcinoma (LXFA 629) | 85.3 |

| Human Melanoma (MEXF 462) | 68.9 |

| Human Ovarian Adenocarcinoma (OVXF 899) | 80.1 |

Research Findings and Case Studies

- Cytotoxicity Studies: Derivatives of oxadiazole exhibited significant cytotoxicity against various tumor cell lines, with modifications to the oxadiazole ring enhancing anticancer activity.

- Synthesis and Characterization: Novel bioactive compounds based on the oxadiazole structure were synthesized and tested for antitumor activity against a panel of cell lines with positive results.

- Mechanistic Insights: Oxadiazole derivatives can inhibit key enzymes involved in cancer progression and inflammation, such as Histone Deacetylases (HDACs) and Carbonic Anhydrases (CA), making them valuable candidates for drug development.

Oxadiazole Derivatives in Drug Discovery

1,2,4-Oxadiazole and its derivatives show promise in discovering and developing drugs with immense bioactivities . Some derivatives are potent anticancer agents . A study reported the synthesis of 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, which exhibits moderate activity against a panel of 11 cancer cell lines . This compound became a precursor for synthesizing novel compounds with greater antiproliferative activities .

Sirtuin 2 Inhibition

作用機序

The mechanism of action of 4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)aniline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the dopamine transporter (DAT) and act as a partial agonist of the μ opioid receptor . These interactions are crucial for its biological activity, particularly in the context of its anticancer properties.

類似化合物との比較

Key Observations :

- Steric Effects : The tert-butyl group in compound 1 increases steric hindrance, which may limit binding to certain targets but improves metabolic stability.

- Electronic Effects : Electron-donating groups (e.g., tert-butyl) vs. electron-withdrawing groups (e.g., CF3) modulate the oxadiazole’s electronic environment, influencing reactivity and target interactions.

- Lipophilicity : tert-butyl substitution enhances logP values compared to methyl or hydrogen analogs, favoring blood-brain barrier penetration but risking solubility issues.

Modifications on the Aniline Moiety

Table 2: Impact of Aniline Substitutions

Key Observations :

- N-Substitution : Alkylation or arylation of the aniline nitrogen (e.g., benzyl, pyridylmethyl) improves potency by enhancing interactions with hydrophobic pockets or enzymatic active sites .

- Derivatization Potential: The free -NH2 group in compound 1 allows for further functionalization, enabling the development of prodrugs or targeted conjugates .

Structural Isomers and Heterocycle Variants

- 1,3,4-Oxadiazole Analogs : Compounds like 3-(5-(tert-butyl)-1,3,4-oxadiazol-2-yl)aniline exhibit distinct electronic properties due to altered heteroatom positions, often reducing bioactivity compared to 1,2,4-oxadiazoles .

- Positional Isomers : 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline (meta-substituted aniline) shows reduced antitumor activity compared to the para-substituted analog, highlighting the importance of substitution geometry .

生物活性

4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)aniline is a compound belonging to the class of 1,2,4-oxadiazoles, which are known for their diverse biological activities. This compound features a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, making it a subject of interest in medicinal chemistry and drug discovery.

Chemical Structure

The chemical structure of 4-(5-tert-butyl-1,2,4-oxadiazol-3-yl)aniline can be represented as follows:

This structure includes a tert-butyl group attached to the oxadiazole ring, which contributes to its biological properties.

Anticancer Properties

Research indicates that 4-(5-tert-butyl-1,2,4-oxadiazol-3-yl)aniline exhibits moderate anticancer activity. It has been tested against various cancer cell lines with promising results.

IC50 Values

The compound has shown varying degrees of cytotoxicity across different cancer cell lines. The following table summarizes the IC50 values for selected cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Human Colon Adenocarcinoma (HT-29) | 92.4 |

| Human Gastric Carcinoma (GXF 251) | 75.6 |

| Human Lung Adenocarcinoma (LXFA 629) | 85.3 |

| Human Melanoma (MEXF 462) | 68.9 |

| Human Ovarian Adenocarcinoma (OVXF 899) | 80.1 |

These findings suggest that the compound could serve as a lead structure for further development in anticancer therapies.

The mechanism by which 4-(5-tert-butyl-1,2,4-oxadiazol-3-yl)aniline exerts its biological effects is believed to involve:

- Inhibition of the Dopamine Transporter (DAT) : This interaction may contribute to its neuropharmacological effects.

- Partial Agonism at the μ Opioid Receptor : This suggests potential applications in pain management and opioid-related therapies.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

-

Study on Cytotoxicity :

A study published in PubMed Central demonstrated that derivatives of oxadiazole exhibited significant cytotoxicity against various tumor cell lines. The study found that modifications to the oxadiazole ring could enhance anticancer activity . -

Synthesis and Characterization :

Research conducted by Beilstein Journal highlighted the synthesis of novel bioactive compounds based on the oxadiazole structure. These compounds were tested for their antitumor activity against a panel of cell lines with positive results . -

Mechanistic Insights :

A comprehensive review indicated that oxadiazole derivatives can inhibit key enzymes involved in cancer progression and inflammation, such as Histone Deacetylases (HDACs) and Carbonic Anhydrases (CA). This positions them as valuable candidates for drug development .

Q & A

Q. Basic

- Enzyme inhibition assays : Test interactions with targets like topoisomerase II or cytochrome P450.

- Apoptosis markers : Measure caspase-3/7 activation via fluorometric assays .

Advanced

Isothermal titration calorimetry (ITC) quantifies binding thermodynamics to receptors (e.g., NMDA or AMPA), while molecular dynamics simulations model ligand-receptor interactions at the atomic level .

How are low synthetic yields addressed in large-scale preparations?

Q. Advanced

- Catalyst screening : Pd/C or Raney Ni for nitro-group reductions.

- Flow chemistry : Continuous reactors minimize side reactions during cyclization.

- Crystallization optimization : Use of anti-solvents (e.g., tert-butyl methyl ether) improves yield during recrystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。